molecular formula C10H10F2O2 B13534750 (S)-2-(4-(Difluoromethyl)phenyl)propanoic acid

(S)-2-(4-(Difluoromethyl)phenyl)propanoic acid

Cat. No.: B13534750
M. Wt: 200.18 g/mol
InChI Key: JAQCPAZIZKBYCM-LURJTMIESA-N
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Description

(S)-2-(4-(Difluoromethyl)phenyl)propanoic acid is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents such as Selectfluor to introduce the difluoromethyl group to a suitable precursor . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of (S)-2-(4-(Difluoromethyl)phenyl)propanoic acid may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(Difluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(S)-2-(4-(Difluoromethyl)phenyl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(4-(Difluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(4-(Difluoromethyl)phenyl)propanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased metabolic stability and lipophilicity. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

(2S)-2-[4-(difluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H10F2O2/c1-6(10(13)14)7-2-4-8(5-3-7)9(11)12/h2-6,9H,1H3,(H,13,14)/t6-/m0/s1

InChI Key

JAQCPAZIZKBYCM-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(F)F)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)F)C(=O)O

Origin of Product

United States

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